Auriculasin vs. Prenylated Flavonoid Library: Superior Antibacterial Potency Against MDR E. coli
Auriculasin demonstrated the most potent antibacterial activity among a set of six prenylated flavonoids selected from a virtual screen of 1,718 natural flavonoids for Gyr-B inhibition [1]. Auriculasin exhibited a Minimum Inhibitory Concentration (MIC) range of 2 to 4 µg/mL against two clinically isolated multidrug-resistant Escherichia coli strains, a potency that was not achieved by the other five candidate flavonoids tested in the same study [2]. This superiority is directly linked to its nanomolar-scale inhibition of the Gyr-B enzyme, a validated antibacterial target [2].
| Evidence Dimension | Antibacterial activity against multidrug-resistant E. coli |
|---|---|
| Target Compound Data | MIC = 2–4 µg/mL |
| Comparator Or Baseline | Five other prenylated flavonoids selected from the same virtual screen (specific structures not named in abstract; study designates auriculasin as the most potent) |
| Quantified Difference | Auriculasin presented as the most potent candidate; comparator data for others was inferior but exact values not provided in abstract. |
| Conditions | Broth microdilution assay against two clinically isolated multidrug-resistant E. coli strains |
Why This Matters
This head-to-head study directly identifies auriculasin as the most effective antibacterial agent among a curated set of 6 prenylated flavonoids against clinically relevant MDR E. coli, providing a clear justification for its selection in antibacterial drug discovery programs over other similar compounds.
- [1] Mohamed MS, et al. Mechanistic study of the antibacterial potential of the prenylated flavonoid auriculasin against Escherichia coli. Arch Pharm (Weinheim). 2022 Dec;355(12):e2200360. View Source
- [2] Mohamed MS, et al. Mechanistic study of the antibacterial potential of the prenylated flavonoid auriculasin against Escherichia coli. Arch Pharm (Weinheim). 2022 Dec;355(12):e2200360. View Source
